![molecular formula C15H28N2O2 B2681797 tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate CAS No. 1286272-82-9](/img/structure/B2681797.png)
tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate” is a complex organic molecule. It contains a cyclohexyl ring, which is a six-membered ring with single bonds. Attached to this ring is an amino group (NH2) and a carbamate group (OC(O)NR2), where one of the R groups is a tert-butyl group (C(CH3)3) and the other is a cyclopropylmethyl group (C3H5) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, an amino group, and a carbamate group. The stereochemistry at the 1R* and 4R* positions would also be an important aspect of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The carbamate group could also undergo various reactions, including hydrolysis or reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbamate group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Intermediate Applications
An efficient stereoselective synthesis pathway was established for tert-butyl derivatives, highlighting their role as key intermediates in the synthesis of factor Xa inhibitors. This synthesis route is notable for its control over stereochemistry and scalability, demonstrating the compound's utility in medicinal chemistry (Wang et al., 2017).
Synthesis of Biologically Active Compounds
The compound serves as an important intermediate in the synthesis of biologically active molecules, such as omisertinib (AZD9291). A rapid synthetic method was developed for this purpose, showcasing the compound's significance in pharmaceutical research (Zhao et al., 2017).
Role in Agrochemical Research
Research on spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid involved the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into these analogues. This work demonstrates the compound's utility in developing novel agrochemicals (Brackmann et al., 2005).
Enantioselective Synthesis for Drug Discovery
The compound is a critical intermediate in the enantioselective synthesis of analogues of 2′-deoxyribonucleotides, underscoring its value in the synthesis of nucleoside analogues and its potential applications in antiviral and anticancer drug discovery (Ober et al., 2004).
Contribution to Organic Synthesis Methods
A study on the enantioselective synthesis of a potent CCR2 antagonist highlighted the critical role of tert-butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate as an intermediate. The research presents an iodolactamization process as a key step, illustrating the compound's importance in organic synthesis and drug development (Campbell et al., 2009).
Versatility in Amine Synthesis
The versatility of tert-butyl derivatives in the asymmetric synthesis of amines was also explored. These derivatives facilitate the production of a wide range of highly enantioenriched amines, showcasing the compound's utility in synthesizing complex organic molecules (Ellman et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[4-(cyclopropylmethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-13-8-6-12(7-9-13)16-10-11-4-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWLSQYEOGCGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.